5-bromo-N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-3-carboxamide
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Overview
Description
5-bromo-N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound features a pyridine ring substituted with bromine, chlorine, and a carboxamide group, along with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Core: The starting material, 2-chloro-3-pyridinecarboxylic acid, is first converted to its corresponding acid chloride using thionyl chloride.
Amidation Reaction: The acid chloride is then reacted with N-methylamine to form the N-methylamide.
Bromination: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Thiophene Substitution: The thiophene ring is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable thiophene boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the pyridine ring.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be further functionalized through cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to introduce various substituents.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Thionyl chloride: Used for converting carboxylic acids to acid chlorides.
Palladium catalysts: Used in cross-coupling reactions.
N-methylamine: Used in the amidation step.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, bromination would yield a brominated pyridine derivative, while cross-coupling reactions could introduce various functional groups to the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential as a pharmacophore. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or catalysts. Its heterocyclic structure and functional groups provide versatility in material science applications.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine-3-carboxamide: Lacks the thiophene ring, making it less versatile in cross-coupling reactions.
N-methyl-2-chloropyridine-3-carboxamide:
4-bromothiophene-2-carboxamide: Lacks the pyridine ring, limiting its use in certain synthetic applications.
Uniqueness
5-bromo-N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-3-carboxamide is unique due to the combination of a pyridine ring with multiple substituents and a thiophene ring. This structure provides a balance of electronic properties and reactivity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-bromo-N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2ClN2OS/c1-17(5-9-2-8(14)6-19-9)12(18)10-3-7(13)4-16-11(10)15/h2-4,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFLDUPFCVAMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C(=O)C2=C(N=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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